Ethyl N'-(3-nitroquinolin-4-yl)acetohydrazonate
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Overview
Description
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate: is a heterocyclic compound with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a nitro group at the 3-position and an ethyl acetohydrazonate moiety at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate typically involves the reaction of 3-nitroquinoline-4-carbaldehyde with ethyl acetohydrazonate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Substitution: The hydrazonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Scientific Research Applications
Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The quinoline ring can intercalate with DNA, potentially leading to inhibition of DNA replication and transcription . These interactions contribute to the compound’s biological activities .
Comparison with Similar Compounds
3-Nitroquinoline-4-carbaldehyde: A precursor in the synthesis of Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate.
Ethyl acetohydrazonate: Another precursor used in the synthesis.
Aminoquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness: Ethyl N’-(3-nitroquinolin-4-yl)acetohydrazonate is unique due to its specific combination of a nitroquinoline ring and an ethyl acetohydrazonate moiety .
Properties
Molecular Formula |
C13H14N4O3 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
ethyl (1E)-N-(3-nitroquinolin-4-yl)ethanehydrazonate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-9(2)15-16-13-10-6-4-5-7-11(10)14-8-12(13)17(18)19/h4-8H,3H2,1-2H3,(H,14,16)/b15-9+ |
InChI Key |
ARGLUAZWRYETIG-OQLLNIDSSA-N |
Isomeric SMILES |
CCO/C(=N/NC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])/C |
Canonical SMILES |
CCOC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])C |
Origin of Product |
United States |
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